molecular formula C20H23Cl2N3O3S2 B2979068 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE CAS No. 1215627-79-4

3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2979068
CAS No.: 1215627-79-4
M. Wt: 488.44
InChI Key: XDEGBAGVUXVRNN-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, benzenesulfonyl group, and dimethylaminoethyl substituent. The compound’s hydrochloride salt form enhances solubility, a common pharmaceutical strategy for improving bioavailability . The benzothiazole moiety is frequently associated with biological activity, such as serotonin receptor modulation (e.g., 5-HT1A/1B agonists in ), while the benzenesulfonyl group may influence metabolic stability or receptor binding affinity .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)11-12-24(20-22-17-9-8-15(21)14-18(17)28-20)19(25)10-13-29(26,27)16-6-4-3-5-7-16;/h3-9,14H,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGBAGVUXVRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzenesulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids.

    Reduction: The nitro group in the benzothiazole ring can be reduced to an amine.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of benzothiazole amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

3-(BENZENESULFONYL)-N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may act as a binding moiety, while the benzothiazole ring can interact with hydrophobic pockets in the target protein. The dimethylaminoethyl side chain may enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s structural analogs (Table 1) and their known properties allow for informed hypotheses about its behavior:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / Feature Target Compound Analog 1 () Analog 2 ()
Benzothiazole Substituents 6-chloro 5,7-dimethyl None (benzothiazole with sulfanyl linkage)
Aminoethyl Group 2-(dimethylamino)ethyl 2-(diethylamino)ethyl 2-(dimethylcarbamoylmethylsulfanyl)
Core Functional Group Benzenesulfonyl-propanamide Benzenesulfonyl-propanamide Phenylpropanamide
Salt Form Hydrochloride Hydrochloride None specified
Hypothesized Solubility High (due to hydrochloride) Moderate (diethylamino may reduce solubility vs. dimethylamino) Low (neutral form)
Potential Biological Target Serotonin receptors (5-HT1A/1B) Unclear (structural similarity to kinase inhibitors) Unclear (sulfanyl group may alter reactivity)

Key Comparisons

Substituent Effects on Benzothiazole Core The 6-chloro substituent in the target compound likely increases electron-withdrawing effects compared to 5,7-dimethyl in Analog 1 (). This could enhance binding to serotonin receptors (e.g., 5-HT1A/1B), as chloro groups are common in receptor antagonists/agonists () . Dimethylaminoethyl vs.

The hydrochloride salt in both the target and Analog 1 contrasts with Analog 2’s neutral form, implying superior aqueous solubility for pharmaceutical formulations .

Hypothesized Pharmacological Activity Structural parallels to 5-HT1A/1B agonists (e.g., hydroxy-2-(di-N-propylamino)tetralin in ) suggest the target compound may modulate serotonin pathways, though experimental validation is required .

Research Implications and Limitations

  • Synthetic Feasibility : The benzenesulfonyl and benzothiazole groups are synthetically accessible via methods similar to those in (e.g., coupling reactions with benzoyl chlorides) .
  • Biological Testing Needs : In vitro assays (e.g., serotonin receptor binding, metabolic stability) are critical to validate hypothesized activities.
  • Safety Considerations : The 6-chloro substituent may introduce hepatotoxicity risks, as seen in other halogenated benzothiazoles .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : 3-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide; hydrochloride
  • CAS Number : Not explicitly provided but can be derived from its IUPAC name.
PropertyValue
Molecular FormulaC22H26ClN3O3S2
Molecular Weight461.04 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, including:

  • Human Epidermoid Carcinoma (A431)
  • Non-Small Cell Lung Cancer (A549, H1299)

The biological evaluation indicates that the compound inhibits the proliferation of cancer cells through several mechanisms:

  • Apoptosis Induction : Flow cytometry studies revealed that the compound promotes apoptosis in A431 and A549 cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, contributing to reduced cell proliferation.
  • Inflammatory Cytokine Modulation : It significantly decreases the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. In vitro assays using RAW264.7 mouse monocyte macrophages showed a marked reduction in inflammatory markers upon treatment with the compound.

Summary of Biological Findings

Activity TypeCell LineEffect
AnticancerA431Inhibition of proliferation
A549Induction of apoptosis
H1299Cell cycle arrest
Anti-inflammatoryRAW264.7Decreased IL-6 and TNF-α levels

Recent Studies

  • Synthesis and Evaluation : A study published in March 2024 synthesized various benzothiazole derivatives, including the target compound. The results indicated significant inhibition of cancer cell proliferation and modulation of inflammatory responses, positioning these compounds as promising candidates for dual-action therapies .
  • Mechanistic Insights : Another research effort highlighted the inhibition of key signaling pathways (AKT and ERK) by the compound, which are critical for cancer cell survival and proliferation .

Comparative Analysis with Other Compounds

Benzothiazole derivatives have been extensively studied for their biological activities. Comparative studies show that modifications to the benzothiazole nucleus can enhance anticancer effects:

CompoundActivity TypeReference
Compound B7AnticancerKamal et al., 2010
Compound 4iAnticancerNoolvi et al., 2012

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